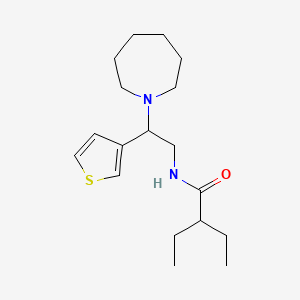

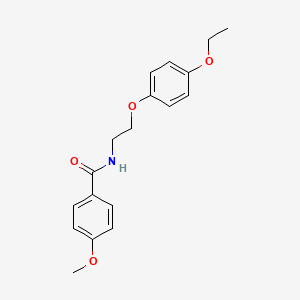

![molecular formula C16H14ClN3OS2 B2876337 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897479-74-2](/img/structure/B2876337.png)

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone” is a chemical compound with the molecular formula C16H13ClN4O4S . It has a molecular weight of 392.8 g/mol . The compound is part of the benzothiazole class of compounds, which are known to possess a broad spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring attached to a piperazine ring via a nitrogen atom . The benzothiazole ring is substituted at the 4-position with a chlorine atom . The exact 3D conformer and other structural details are not provided in the sources retrieved.Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 4, indicating its lipophilicity . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 392.0346038 g/mol . The topological polar surface area is 124 Ų . The compound has a heavy atom count of 26 .Applications De Recherche Scientifique

Synthesis and Characterization

- Novel compounds including "(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone" derivatives have been synthesized and characterized, with studies detailing the steps involved in their synthesis, structural optimization, and spectral characterization. These processes often involve complex reactions aiming to explore the chemical space for enhanced biological activities. The structural characterization includes techniques like UV, IR, 1H NMR, and mass spectrometry, providing insights into the molecular architecture and stability of these compounds (Shahana & Yardily, 2020).

Antimicrobial Activity

- Several studies have investigated the antimicrobial potential of derivatives related to "this compound". These compounds have shown variable and modest activity against bacteria and fungi, underscoring the importance of structural modifications to enhance their efficacy. The exploration of antimicrobial activity is crucial for identifying new therapeutic agents against resistant strains of microorganisms (Patel, Agravat, & Shaikh, 2011).

Biological Evaluation and Drug Discovery

- The compound and its derivatives have been evaluated for biological activities beyond antimicrobial effects, including studies on allosteric enhancement of receptors and potential anticancer activities. For example, a series of thiophene derivatives demonstrated allosteric enhancement of the A1 adenosine receptor, highlighting the influence of substituents on the phenyl ring tethered to the piperazine on allosteric enhancer activity (Romagnoli et al., 2008).

Antituberculosis and Anticancer Potential

- Certain derivatives have shown promise in anti-tubercular activity through in vitro testing against Mycobacterium tuberculosis, and others have been identified as potential anticancer agents, offering new avenues for the development of therapeutic agents against these diseases (Pancholia et al., 2016).

Molecular Docking and Theoretical Studies

- Molecular docking and density functional theory (DFT) calculations have been applied to understand the interaction mechanisms of these compounds with biological targets, aiding in the design of more effective drugs. These studies contribute to the fundamental understanding of how structural changes impact biological activity and offer a basis for rational drug design (Shahana & Yardily, 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzo[d]thiazol-2-yl derivatives, have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 , which play a crucial role in the inflammatory response.

Mode of Action

Similar compounds have been shown to interact with their targets (cox enzymes) and inhibit their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential COX inhibitory activity . By inhibiting COX enzymes, it can prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential anti-inflammatory properties . By inhibiting COX enzymes and subsequently reducing prostaglandin production, it could alleviate symptoms associated with conditions like arthritis and other inflammatory diseases.

Propriétés

IUPAC Name |

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3OS2/c17-11-3-1-4-12-14(11)18-16(23-12)20-8-6-19(7-9-20)15(21)13-5-2-10-22-13/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUISAVVJGBYEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2876258.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)

![N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2876263.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2876265.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2876266.png)

![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2876276.png)